LYS228: A Technical Guide to a Novel Monobactam Targeting Multidrug-Resistant Gram-Negative Bacteria
LYS228: A Technical Guide to a Novel Monobactam Targeting Multidrug-Resistant Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
LYS228 is a novel intravenous monobactam antibiotic demonstrating potent activity against a wide range of Enterobacteriaceae, including multidrug-resistant strains harboring serine-β-lactamases (SBLs) and metallo-β-lactamases (MBLs).[1][2][3] This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the study of LYS228. The information is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the field of antibacterial agent discovery and development.
Introduction
The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health.[4] Carbapenem-resistant Enterobacteriaceae (CRE) are of particular concern due to limited treatment options.[5] The monobactam class of antibiotics is attractive for its intrinsic stability against MBLs; however, the clinically available monobactam, aztreonam, is susceptible to hydrolysis by many SBLs, which are often co-expressed with MBLs in clinical isolates.[1][6] LYS228 was developed to overcome this limitation by retaining stability to MBLs while also exhibiting enhanced stability against a broad spectrum of SBLs, offering a promising single-agent therapeutic option for serious CRE infections.[1][7]
Mechanism of Action
LYS228 exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4] The primary molecular target of LYS228 is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan biosynthesis, specifically septation during cell division.[1][7][8]
Binding of LYS228 to PBP3 is a covalent interaction that acylates the active site serine residue, rendering the enzyme inactive.[4] This inhibition of PBP3's transpeptidase activity disrupts the formation of the peptidoglycan cross-links necessary for maintaining the structural integrity of the bacterial cell wall during division. Consequently, exposure of susceptible bacteria to LYS228 leads to the formation of filamentous cells, a hallmark of PBP3 inhibition, and ultimately results in cell lysis and death.[1][8][9]
Signaling Pathway Diagram
Caption: Mechanism of action of LYS228 leading to inhibition of bacterial cell division.
Quantitative Data
Table 1: In Vitro Activity of LYS228 Against Enterobacteriaceae
| Organism/Enzyme Class | Number of Isolates | LYS228 MIC50 (µg/mL) | LYS228 MIC90 (µg/mL) | Comparator MIC90 (µg/mL) |
| All Enterobacteriaceae | 271 | 0.25 | 1 | Aztreonam: ≥32, Ceftazidime: ≥32, Meropenem: ≥32 |
| ESBL-producing | 37 | - | 1 | - |
| Carbapenem-resistant | 77 | - | 4 | - |
| KPC-producing | - | - | - | - |
| MBL-producing (NDM-1) | - | - | - | - |
Data compiled from multiple sources.[1][3]
Table 2: PBP Binding Affinity of LYS228
| Compound | Target PBP | Binding Affinity (k2/Kd, s⁻¹M⁻¹) |
| LYS228 | E. coli PBP3 | 367,504 |
| Aztreonam | E. coli PBP3 | 409,229 |
Data from stopped-flow fluorimetry experiments.[6][8]
Table 3: Frequency of Single-Step Resistance Mutations
| Antibiotic | Concentration | Frequency of Resistance |
| LYS228 | 8x MIC | <2.5 x 10⁻⁹ |
| LYS228 | 4x MIC | 1.8 x 10⁻⁷ to 4.2 x 10⁻⁹ |
| Meropenem | 4x MIC | Comparable to LYS228 |
| Tigecycline | 4x MIC | Comparable to LYS228 |
Data from studies with 12 Enterobacteriaceae strains.[1][6][8]
Table 4: Pharmacokinetic Parameters of LYS228 in Humans
| Parameter | Value |
| Terminal Half-life (t½) | 1.0 - 1.6 hours |
| Plasma Protein Binding | 8.3 - 17.5% |
| Primary Route of Elimination | Renal |
Data from a first-in-human study in healthy volunteers.[4]
Experimental Protocols
Gel-Based Penicillin-Binding Protein (PBP) Competition Assay
This protocol provides a general framework for assessing the binding of LYS228 to bacterial PBPs.
Methodology:
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Membrane Preparation: Bacterial strains (e.g., E. coli ATCC 25922) are cultured to mid-logarithmic phase. The cells are harvested by centrifugation, washed, and then lysed (e.g., by sonication or French press). The cell lysate is subjected to ultracentrifugation to pellet the membrane fraction, which contains the PBPs.
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Competition Binding: The membrane preparations are incubated with varying concentrations of LYS228 for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow for binding to the PBPs.
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Fluorescent Labeling: A fluorescently labeled β-lactam, such as Bocillin FL, is added to the reaction mixture. Bocillin FL will bind to any PBPs that are not already occupied by LYS228.
-
SDS-PAGE and Imaging: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorescent gel scanner.
-
Analysis: The intensity of the fluorescent bands corresponding to the different PBPs is quantified. A decrease in fluorescence intensity in the presence of LYS228 indicates binding of the compound to that specific PBP. The concentration of LYS228 that results in a 50% reduction in fluorescence (IC₅₀) can be determined.
Stopped-Flow Fluorimetry for PBP Binding Kinetics
This technique is employed to determine the kinetic parameters of LYS228 binding to purified PBPs.
Methodology:
-
Protein Purification: Recombinant PBP3 is expressed and purified.
-
Kinetic Measurement: The binding reaction is initiated by rapidly mixing the purified PBP3 with LYS228 in a stopped-flow fluorometer. The binding event is monitored by observing the change in the intrinsic tryptophan fluorescence of PBP3 upon ligand binding.
-
Data Analysis: The resulting fluorescence kinetic traces are fitted to appropriate binding models to determine the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (Kd) and the acylation rate (k₂) can be calculated. The overall binding affinity is often expressed as k₂/Kd.[6][8]
Time-Kill Assay
Time-kill assays are performed to evaluate the bactericidal activity of LYS228 over time.
Methodology:
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).
-
Drug Exposure: LYS228 is added to the bacterial suspension at various concentrations, typically multiples of the minimum inhibitory concentration (MIC) (e.g., 1x, 2x, 4x, 8x MIC). A growth control without the antibiotic is included.
-
Incubation and Sampling: The cultures are incubated at 37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each concentration of LYS228. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count. LYS228 has demonstrated bactericidal activity at concentrations ≥4x MIC for E. coli and K. pneumoniae.[3][10]
Neutropenic Murine Thigh Infection Model
This in vivo model is used to assess the efficacy of LYS228 in a setting that mimics a localized bacterial infection in an immunocompromised host.
Methodology:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: A defined inoculum of the test organism (e.g., carbapenem-resistant K. pneumoniae) is injected into the thigh muscle of the neutropenic mice.
-
Treatment: LYS228 is administered at various doses and dosing intervals, typically starting 2 hours post-infection.
-
Efficacy Assessment: At 24 hours post-treatment initiation, the mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated for bacterial enumeration (CFU/thigh).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: The primary PK/PD index driving the efficacy of LYS228 in this model is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).
Experimental Workflow Diagram
Caption: Workflow for the neutropenic murine thigh infection model.
Clinical Development
LYS228 has undergone Phase I clinical trials in healthy volunteers to assess its safety, tolerability, and pharmacokinetics.[4][11] The compound was found to be generally safe and well-tolerated, with pharmacokinetic properties consistent with other β-lactam antibiotics.[4][11] The most frequently observed adverse events were local injection site reactions.[4][11] LYS228 has also progressed into Phase II clinical trials for the treatment of complicated intra-abdominal infections and complicated urinary tract infections.[6][8]
Conclusion
LYS228 is a promising novel monobactam antibiotic with a mechanism of action centered on the inhibition of PBP3. Its stability against a broad range of β-lactamases, including MBLs and SBLs, addresses a critical unmet medical need in the treatment of infections caused by multidrug-resistant Gram-negative bacteria. The preclinical and early clinical data support its continued development as a valuable addition to the antibacterial armamentarium. This guide provides a foundational technical understanding of LYS228 for the scientific community to build upon in future research and development endeavors.
References
- 1. Pharmacokinetics and pharmacodynamics of the novel monobactam LYS228 in a neutropenic murine thigh model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vitro Activity of LYS228, a Novel Monobactam Antibiotic, against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Pharmacokinetics and pharmacodynamics of the novel monobactam LYS228 in a neutropenic murine thigh model of infection | Semantic Scholar [semanticscholar.org]
- 10. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
